- Preparation of iminodiacetic acid compounds from monoethanolamine substrates, World Intellectual Property Organization, , ,
Cas no 928-72-3 (Iminodiacetic acid disodium salt)

928-72-3 structure
Nombre del producto:Iminodiacetic acid disodium salt
Iminodiacetic acid disodium salt Propiedades químicas y físicas
Nombre e identificación
-
- Iminodiacetic acid disodium salt
- disodium iminodi(acetate)
- Glycine,N-(carboxymethyl)-,disodiumsalt
- iminodi-aceticacidisodiumsalt
- iminodioctandisodny
- iminodioctansodny
- n-(carboxymethyl)-glycindisodiumsalt
- IMINODIETHANOIC ACID DISODIUM SALT
- IMINODIACETIC ACID DI NA SALT
- DIGLYCINE DISODIUM SALT
- DISODIUM IMINODIACETATE
- IminoiaceticAcidDisodiumSalt
- IminodiaceticAcidDisodiumSaltHydrated
- Disodium iminodiacetate (IDA)
- AMINODIACETIC ACID SODIUM SALT
- Disodium Iminodiacetate Hydrate
- iminodi-acetic aci disodium salt
- Acetic acid, iminodi-, disodium salt (8CI)
- Glycine, N-(carboxymethyl)-, disodium salt (9CI)
- DSIDA
- IDA disodium salt
- Iminodiacetic acid sodium salt
- disodium 2,2'-iminodiacetate
- Acetic acid, iminodi-, disoidum salt
- Q27286925
- 928-72-3
- NS00019582
- UNII-Q2K1N8RVKE
- J-013573
- DTXSID1027340
- NSC 147496
- DTXCID507340
- Glycine, N-(carboxymethyl)-, sodium salt (1:2)
- AKOS006228171
- W-100268
- Iminodioctan disodny [Czech]
- Sodium iminodiacetate dibasic hydrate
- Sodium 2,2'-azanediyldiacetate
- Glycine, N-(carboxymethyl)-, disodium salt
- NSC-147496
- disodium;2-(carboxylatomethylamino)acetate
- Iminodioctan sodny
- Sodium 2,2 inverted exclamation mark -Azanediyldiacetate
- Iminodiacetic acid, disodium salt
- Glycine, N-(carboxymethyl)-, disodium salt, hydrate
- Glycine, N-(carboxymethyl)-, sodium salt
- Iminodioctan sodny [Czech]
- SCHEMBL284370
- F13715
- Acetic acid, iminodi, disodium salt
- EINECS 213-181-8
- ACETIC ACID, IMINODI-, DISODIUM SALT
- AI3-52517
- MFCD00043340
- SY104803
- Q2K1N8RVKE
- I0007
- Iminodioctan disodny
-
- MDL: MFCD00043340
- Renchi: 1S/C4H7NO4.Na/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);
- Clave inchi: BKUQKIUBBFUVBN-UHFFFAOYSA-N
- Sonrisas: [Na].O=C(CNCC(O)=O)O
Atributos calculados
- Calidad precisa: 177.00100
- Masa isotópica única: 133.037508
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 4
- Complejidad: 96.7
- Recuento de unidades de unión covalente: 3
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 92.3
- Carga superficial: 0
Propiedades experimentales
- Color / forma: Light yellow powder
- Denso: 1.436
- Punto de fusión: No data available
- Punto de ebullición: 370.6°C at 760 mmHg
- Punto de inflamación: 177.9 °C
- PSA: 92.29000
- Logp: -3.53330
- Disolución: Not determined
- Presión de vapor: No data available
Iminodiacetic acid disodium salt Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302
- Declaración de advertencia: P264-P270-P301+P312-P330
- Wgk Alemania:1
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S23; S24/25
- Rtecs:AI2975500
- Condiciones de almacenamiento:Store at 4 ° C, -4 ° C is better
- Términos de riesgo:R36/37/38
Iminodiacetic acid disodium salt Datos Aduaneros
- Código HS:2921199090
- Datos Aduaneros:
China Customs Code:
2921199090Overview:
2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Iminodiacetic acid disodium salt PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0007-250g |
Iminodiacetic acid disodium salt |
928-72-3 | 98.0%(T) | 250g |
¥1190.0 | 2022-06-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268626-500g |
Iminodiacetic Acid, Disodium Salt Monohydrate |
928-72-3 | 98% | 500g |
¥484.00 | 2024-04-25 | |
Ambeed | A644767-25g |
Sodium 2,2'-azanediyldiacetate |
928-72-3 | 98% | 25g |
$9.0 | 2025-02-26 | |
Ambeed | A644767-500g |
Sodium 2,2'-azanediyldiacetate |
928-72-3 | 98% | 500g |
$84.0 | 2025-02-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D834697-500g |
Disodium Iminodiacetate Hydrate |
928-72-3 | 98% | 500g |
2,428.00 | 2021-05-17 | |
Ambeed | A644767-100g |
Sodium 2,2'-azanediyldiacetate |
928-72-3 | 98% | 100g |
$17.0 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268626-25g |
Iminodiacetic Acid, Disodium Salt Monohydrate |
928-72-3 | 98% | 25g |
¥54.00 | 2024-04-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-489730-25 g |
Disodium Iminodiacetate, |
928-72-3 | 25g |
¥444.00 | 2023-07-11 | ||
Aaron | AR003QGE-5g |
IMINODIACETIC ACID DISODIUM SALT |
928-72-3 | 98% | 5g |
$5.00 | 2024-07-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-489730-25g |
Disodium Iminodiacetate, |
928-72-3 | 25g |
¥444.00 | 2023-09-05 |
Iminodiacetic acid disodium salt Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; 30 s, 5 - 10 °C; 10 min, 10 °C → 33 °C; 33 °C → 22 °C; 10 min, 22 °C; overnight, rt; 7.73 psi, rt → 95 °C; 45 min, 85 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Copper , Vanadium Solvents: Water ; 9.5 kg/cm2, 160 °C
Referencia
- Process to prepare amino carboxylic acid salts, World Intellectual Property Organization, , ,
Synthetic Routes 3
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Oxygen Solvents: Water ; 1 MPa, 170 °C; 0.9 MPa, 155 °C; 0.8 MPa, 140 °C
Referencia
- Process for continuous production of iminodiacetic acid sodium salt from diethanolamine, China, , ,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Lanthanum , Molybdenum , Nickel , Cobalt , Copper , Phosphorus Solvents: Water ; 0.7 MPa, rt; rt → 180 °C; 1.2 MPa, 180 °C
Referencia
- Catalysts for preparation of iminodiacetate from diethanolamine, China, , ,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Molybdenum , Nickel , Tungsten , Chromium , Cobalt , Copper Solvents: Water ; 0.7 MPa → 1.0 MPa, rt → 160 °C
Referencia
- Method for preparing iminodiacetic acid salt by dehydrogenation of diethanolamine, China, , ,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; 0.4 MPa, 145 °C
Referencia
- Process and catalysts for the preparation of aminocarboxylic acids from alkanolamines, China, , ,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Zirconium dioxide , Copper ; 37 MPa, 120 °C
Referencia
- Efficient synthesis method of disodium imino diacetate, China, , ,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Aluminum , Iron , Molybdenum , Nickel , Chromium , Copper , Zirconium , Phosphorus Solvents: Water ; 2.2 h, 1.5 MPa, 160 °C
Referencia
- Method for preparing carboxylate from primary alcohol by dehydrogenation with modified noncrystalline copper alloy catalyst, China, , ,
Synthetic Routes 10
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Sodium hydroxide
Referencia
- Process for the synthesis of glyphosate, Brazil, , ,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 16 h, 65 °C
Referencia
- Humidity fluorescent color response polymer elastomer film material and its preparation method, China, , ,
Synthetic Routes 13
Synthetic Routes 14
Condiciones de reacción
1.1 Solvents: Water
1.2 Reagents: Ammonia Solvents: Water ; rt → 80 °C; 30 min, 0.3 MPa, 100 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 4 h, 80 - 110 °C; cooled
1.2 Reagents: Ammonia Solvents: Water ; rt → 80 °C; 30 min, 0.3 MPa, 100 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 4 h, 80 - 110 °C; cooled
Referencia
- Environment-friendly process for continuous synthesis of sodium iminodiacetate, China, , ,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Copper Solvents: Water
Referencia
- Process for the preparation of carboxylic acid salts from primary alcohols, World Intellectual Property Organization, , ,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Cobalt , Copper Solvents: Water ; rt → 160 °C; 340 min, 160 °C
Referencia
- A continuous diethanolamine dehydrogenation fixed bed catalyst and reactor systemChemical Engineering Journal (Amsterdam, 2015, 278, 447-453,
Synthetic Routes 17
Synthetic Routes 18
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
- Catalytic process for preparing carboxylic acid salts, United States, , ,
Synthetic Routes 19
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Ammonium hydroxide Solvents: Water ; 2 h, 80 °C
Referencia
- Process for production of glycine, China, , ,
Synthetic Routes 20
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Aluminum copper alloy Solvents: Water ; 40 min, 1.1 MPa, 140 - 150 °C; 40 min, 1.1 MPa, 140 - 150 °C
Referencia
- Method for continuous synthesis of alkali metal salt of iminodiacetic acid, China, , ,
Iminodiacetic acid disodium salt Raw materials
- 2-(2-Methoxyethoxy)ethyl methacrylate
- Iminodiacetic acid
- Iminodiacetonitrile
- Glycidyl methacrylate
- N-(Cyanomethyl)glycine sodium salt
Iminodiacetic acid disodium salt Preparation Products
Iminodiacetic acid disodium salt Literatura relevante
-
1. Solid polysiloxane ligands containing glycine- or iminodiacetate-groups: synthesis and application to binding and separation of metal ions??Ahmed A. El-Nasser,R. V. Parish J. Chem. Soc. Dalton Trans. 1999 3463
-
M. A. Leonard,G. T. Murray Analyst 1974 99 645
-
K. Al-Ani,M. A. Leonard Analyst 1970 95 1039
-
4. Perspectives
-
5. Photoreduction of benzophenone by amino acids, aminopolycarboxylic acids and their metal complexes. A laser-flash-photolysis studySudhindra N. Battacharyya,Paritosh K. Das J. Chem. Soc. Faraday Trans. 2 1984 80 1107
928-72-3 (Iminodiacetic acid disodium salt) Productos relacionados
- 142-73-4(Iminodiacetic acid)
- 347840-04-4(Sarcosine-d3 Hydrochloride)
- 627-01-0(N-Ethylglycine)
- 5835-28-9(N-(2-Hydroxyethyl)glycine (>85%))
- 107-97-1(Sarcosine)
- 1337630-33-7(2-chloro-6-(piperidin-2-yl)phenol)
- 2228210-23-7(3-(4-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropylmethanamine)
- 110901-90-1(Cyclopropanecarboxylic acid, 2-(3-methoxyphenyl)-, (1R,2R)-)
- 1210868-68-0(5-Chloro-3-fluoro-2-methylpyridine)
- 2175508-05-9(N-[1-Methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-propenamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:928-72-3)Iminodiacetic acid disodium salt

Pureza:99%
Cantidad:1kg
Precio ($):150.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:928-72-3)Iminodiacetic acid disodium salt

Pureza:98%
Cantidad:Company Customization
Precio ($):Informe